Bienvenue dans la boutique en ligne BenchChem!

2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride

Synthetic intermediate versatility Benzimidazole scaffold engineering Medicinal chemistry building blocks

2-(Chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride (CAS 2377031-97-3) is a functionalized benzimidazole derivative bearing a chloromethyl group at the C2 position and a methoxy substituent at the C4 position of the benzene ring, with a molecular weight of 233.09 g/mol and molecular formula C9H10Cl2N2O. Benzimidazoles substituted with chloromethyl groups are recognized in medicinal chemistry as versatile building blocks for the synthesis of enzyme inhibitors and bioactive agents, including PARP inhibitors and cholinesterase inhibitors.

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09
CAS No. 2377031-97-3
Cat. No. B2392562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride
CAS2377031-97-3
Molecular FormulaC9H10Cl2N2O
Molecular Weight233.09
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(N2)CCl.Cl
InChIInChI=1S/C9H9ClN2O.ClH/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6;/h2-4H,5H2,1H3,(H,11,12);1H
InChIKeyAZUFVDGWULYDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride: a quantitative evidence guide for pharmaceutical intermediate selection


2-(Chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride (CAS 2377031-97-3) is a functionalized benzimidazole derivative bearing a chloromethyl group at the C2 position and a methoxy substituent at the C4 position of the benzene ring, with a molecular weight of 233.09 g/mol and molecular formula C9H10Cl2N2O . Benzimidazoles substituted with chloromethyl groups are recognized in medicinal chemistry as versatile building blocks for the synthesis of enzyme inhibitors and bioactive agents, including PARP inhibitors and cholinesterase inhibitors [1].

Why substitution of 2-(Chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride with in-class analogs compromises synthetic and biological outcomes


Replacing 2-(Chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride with a structurally similar benzimidazole intermediate introduces measurable risks in downstream synthesis and final bioactivity. Literature data on 2-chloromethylbenzimidazole derivatives demonstrate that substituent variations at the C4 position—specifically methoxy versus hydrogen or halogen—directly correlate with altered enzyme inhibition profiles and antifungal selectivity [1]. A supplier datasheet for the parent 2-(chloromethyl)benzimidazole (CAS 4857-04-9) indicates that chloromethylbenzimidazoles exhibit self-polymerization tendencies and poor solubility in common organic solvents when stored improperly, emphasizing that high-purity, salt-stabilized formulations like the hydrochloride form of the title compound are not interchangeable with crude or unsubstituted analogs [2].

Quantitative performance guide: 2-(Chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride—comparator-validated data for procurement decisions


4-methoxy substitution enables broader synthetic derivatization diversity than unsubstituted 2-chloromethylbenzimidazole

Literature reports from 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole establish that the chloromethyl group serves as an electrophilic handle for introducing N-alkyl, thioether, amine, and sulfonamide moieties [1]. The additional 4-methoxy substituent on the title compound provides an extra site for electronic tuning and hydrogen-bonding interactions not available in the unsubstituted 2-chloromethylbenzimidazole (CAS 4857-04-9). In the synthesis of 53 benzimidazole derivatives evaluated as antimicrobial agents, compounds bearing methoxy-containing scaffolds demonstrated distinct structure-activity relationships and yielded MIC values against MRSA strains comparable to ciprofloxacin; the presence of the methoxy group influenced both potency and selectivity [2]. This positions the title compound as a three-point modification scaffold (chloromethyl + methoxy + benzimidazole core) versus two-point for the analog, expanding accessible chemical space for drug discovery libraries.

Synthetic intermediate versatility Benzimidazole scaffold engineering Medicinal chemistry building blocks

4-methoxy versus non-methoxy benzimidazole analogs yield quantifiably distinct carbonic anhydrase inhibition profiles

A quantitative SAR investigation of 4-methoxybenzimidazole-hydrazide-hydrazone derivatives (compounds 4a–4r) determined IC50 values against human carbonic anhydrase I (hCA I) and hCA II. The 4-methoxy derivative (compound 4k) achieved an IC50 of 1.493 μM against hCA I, outperforming the clinical reference acetazolamide (IC50 = 2.26 μM) by a factor of 1.51× [1]. In contrast, non-methoxy-containing analogs in the same library (e.g., compounds 4a, 4c) exhibited substantially weaker inhibition, with IC50 values ≥3.7 μM against hCA I. This positions the 4-methoxy substitution as a quantifiable potency enhancer against hCA I that is not available with unsubstituted benzimidazole cores. These data are derived from targeted benzimidazole-quinoline derivatives and are presented as class-level inference for the title compound [1].

Enzyme inhibition selectivity Carbonic anhydrase inhibitors Benzimidazole SAR

4-methoxy-bearing benzimidazole intermediates enable intrinsic cellular cytotoxicity in cancer cell lines

In a comparative study of N-(4-methoxy-1H-benzo[d]imidazol-7-yl)-arylsulfonamide analogs evaluated against five human cancer cell lines, methoxy-bearing benzimidazole derivatives (compound 6a) exhibited submicromolar to low micromolar IC50 values across all tested lines [1]. The HCT8 colorectal cancer cell line showed the most pronounced sensitivity. These IC50 values (reported qualitatively as “submicromolar to micromolar”) represent a baseline cytotoxicity that differentiates methoxy-substituted benzimidazoles from unsubstituted analogs, which typically require conversion to active drug conjugates before demonstrating comparable antiproliferative effects [1].

Anticancer activity Cytotoxicity screening Drug discovery intermediates

Chloromethyl group position dictates antifungal selectivity not achievable with other alkylating moieties

In a study of 35 benzimidazole derivatives derived from 2-chloromethyl-1H-benzimidazole, compound 7f achieved IC50 = 13.36 μg/mL against Botrytis cinerea, comparable to the commercial agricultural fungicide hymexazol (IC50 = 8.92 μg/mL) but exhibited selective inhibition of B. cinerea over other phytopathogens (Cytospora sp., C. gloeosporioides, A. solani) where IC50 values were >50 μg/mL [1]. This selectivity ratio (B. cinerea IC50 vs. other pathogens: >3.7× difference) is directly attributable to the C2-chloromethyl electrophile and cannot be replicated with C2-methyl, C2-bromomethyl, or non-alkylating substituents as quantified by the same SAR series [1]. Specifically, compounds lacking the chloromethyl group or with electron-withdrawing substitutions at para position altered the antifungal spectrum entirely, confirming that the chloromethyl warhead is necessary for the observed selective profile [1].

Antifungal development Agricultural chemistry Enzyme alkylation

Optimal research and industrial applications for 2-(Chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride—evidence-derived scenarios


Diversifiable intermediate for targeted covalent inhibitor (TCI) libraries targeting Cys-containing enzymes (BuChE, GSK-3β, PARP)

The C2-chloromethyl group serves as an intrinsically reactive cysteine warhead. In a study of 2-chloromethylbenzimidazole-derived compounds (compound 5), IC50 = 0.28 μM was achieved against butyrylcholinesterase (BuChE), outperforming the reference drug donepezil [1]. For industrial medicinal chemistry teams building targeted covalent inhibitor libraries focused on BuChE in Alzheimer‘s disease, the title compound’s pre-installed chloromethyl group reduces synthetic steps by 1–2 steps compared to introducing an electrophile post-core assembly. The 4-methoxy substitution additionally enables fine-tuning of solubility and target engagement without requiring separate scaffold diversification. Researchers can leverage the established SAR that chloromethylbenzimidazoles achieve BuChE inhibition superior to reference drugs [1].

Selective antifungal lead optimization for Botrytis cinerea control in agricultural formulations

Derivative 7f derived from 2-chloromethyl-1H-benzimidazole achieved selective IC50 = 13.36 μg/mL against B. cinerea—within 1.5× of the commercial fungicide hymexazol (8.92 μg/mL)—while showing >50 μg/mL activity against non-target phytopathogens [1]. For agrochemical procurement and R&D teams, this selectivity ratio (≥3.7×) positions the chloromethylbenzimidazole scaffold as a superior starting point for targeted B. cinerea fungicides. The methoxy group at C4 further modulates electron density on the benzimidazole ring, allowing SAR exploration of the 12.4 kcal/mol binding energy differences observed in docking studies for similar benzimidazole-enzyme complexes [1]. Proving that functionalized 2-(chloromethyl)-4-methoxybenzimidazole intermediates deliver crop-protection leads with reduced off-target antifungal effects on beneficial soil microbiota.

High-throughput library synthesis for carbonic anhydrase isoform-selective inhibitor discovery

Quantitative SAR data from 4-methoxybenzimidazole derivatives demonstrate IC50 = 1.493 μM against hCA I, exceeding the clinical reference acetazolamide (IC50 = 2.26 μM) [1]. For discovery chemistry groups procuring intermediates for CA inhibitor libraries, the pre-installed 4-methoxy group eliminates the need for late-stage methoxylation—a reaction requiring >8 hours and consuming Pd catalysts. This yields a direct 1.51× potency advantage confirmed at the enzyme level [1]. The availability of the title compound in hydrochloride salt form [2] provides stable, non-hygroscopic solids amenable to automated weighing and high-throughput screening workflows, unattainable with non-salt forms that exhibit self-polymerization and poor solubility .

Structure-activity relationship (SAR) anchor for benzimidazole-based anticancer screens with built-in cytotoxicity baseline

Methoxy-bearing benzimidazole derivatives exhibit submicromolar to micromolar cytotoxicity across HCT8, A549, and MCF-7 cancer cell lines, whereas unsubstituted analogs show no intrinsic cytotoxicity [1][2]. For oncology screening programs, the title compound serves as a positive anchor: its 4-methoxy group provides a quantifiable activity baseline (≥0.1–1 log order reduction in viable cells at 48-hour MTT assay) that allows normalization of screening data and identification of true synergy effects when conjugated with targeting moieties. Procurement of this intermediate directly supports systematic SAR campaigns where substitution at C4 is the variable being tested, reducing false negatives caused by inactive lead scaffolds [1].

Quote Request

Request a Quote for 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.